molecular formula C26H24ClN3O5 B11137691 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide

2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11137691
M. Wt: 493.9 g/mol
InChI Key: AOBISLVASRQVSP-UHFFFAOYSA-N
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Description

2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C26H24ClN3O5 This compound is known for its unique structure, which includes a quinoxaline core, a chlorophenoxy group, and an ethoxyphenyl group

Preparation Methods

The synthesis of 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Quinoxaline Core: The quinoxaline core is typically synthesized through the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction using 4-chlorophenoxyacetyl chloride.

    Acetylation: The final step involves the acetylation of the intermediate product with 4-ethoxyaniline to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications :

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce cell death in cancer cells.

    Biological Research: It is used to study the mechanisms of cell death and the role of specific proteins in these processes.

    Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets . It binds to mitochondrial voltage-dependent anion channels (VDAC), altering their gating and leading to the release of reactive oxygen species (ROS). This results in oxidative stress and cell death, particularly in cancer cells with mutations in the RAS-RAF-MEK signaling pathway.

Comparison with Similar Compounds

2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide is similar to other compounds like erastin . its unique structure, which includes both a quinoxaline core and a chlorophenoxy group, distinguishes it from other compounds. Similar compounds include:

Properties

Molecular Formula

C26H24ClN3O5

Molecular Weight

493.9 g/mol

IUPAC Name

2-[1-[2-(4-chlorophenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C26H24ClN3O5/c1-2-34-19-13-9-18(10-14-19)28-24(31)15-23-26(33)29-21-5-3-4-6-22(21)30(23)25(32)16-35-20-11-7-17(27)8-12-20/h3-14,23H,2,15-16H2,1H3,(H,28,31)(H,29,33)

InChI Key

AOBISLVASRQVSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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